molecular formula C12H12O3 B2690144 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid CAS No. 1247826-76-1

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

Cat. No. B2690144
CAS RN: 1247826-76-1
M. Wt: 204.225
InChI Key: FJWBASXVJVQCMK-UHFFFAOYSA-N
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Description

“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is related to benzoic acid, which is a simple aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” consists of a benzoic acid moiety attached to a 3,6-dihydro-2H-pyran ring . The InChI code for this compound is 1S/C12H12O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-4,8H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” include a predicted boiling point of 337.5±42.0 °C and a predicted density of 1.143±0.06 g/cm3 .

Scientific Research Applications

Synthesis of 3,4-Dihydropyran-2-Ones

The compound can be used in the synthesis of 3,4-Dihydropyran-2-Ones . This process involves the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .

Hydroxyl-Protecting Reagent

“4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .

Intermediate for Organic Synthesis

This compound plays an important role as an intermediate for organic synthesis . It is used in the agrochemical, pharmaceutical, and dyestuff fields .

Production of Functionalized Enones

3,4-Dihydropyran-2-Ones, which can be synthesized using this compound, provide a versatile platform for accessing functionalized enones . This makes them a subject of significant interest in natural product extraction and novel synthesis .

Production of γ-Lactones

The compound can also be used in the production of γ-lactones . These compounds have various applications in the pharmaceutical industry .

Production of Cyclic Enamines

Another application of “4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid” is in the production of cyclic enamines . These compounds are useful in organic synthesis due to their reactivity .

Production of 2-Pyrones

The compound can also be used in the production of 2-pyrones . These compounds have various applications in the pharmaceutical industry .

Organocatalysis with N-Heterocyclic Carbenes (NHCs)

One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) . This method has been gaining popularity in research since the publication of the annulation of tropones and enals via homoenolate in 2006 .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBASXVJVQCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

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